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molecular formula C12H14N2O2 B8284020 1-butyl-4-hydroxy-1,8-naphthyridin-2(1H)-one CAS No. 583031-55-4

1-butyl-4-hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No. B8284020
M. Wt: 218.25 g/mol
InChI Key: YSNIXLCVCIRQHK-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

A slurry of the product of Example 89A (3.24 g, 11.16 mmol) in 2 N sodium hydroxide (100 mL) was heated at reflux for 3 hours, cooled to 11° C. and treated dropwise with concentrated hydrochloric acid to a constant pH of 3. The resulting white solid was collected by filtration, washed with water and dried to give the title compound (2.47 g, quantitative). MS (APCI+) m/z 219 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.90 (t, J=7.35 Hz, 3 H) 1.32 (m, 2 H) 1.57 (m, 2 H) 4.31 (m, 2 H) 5.89 (s, 1 H) 7.27 (dd, J=7.72, 4.78 Hz, 1 H) 8.23 (dd, J=7.72, 1.84 Hz, 1 H) 8.64 (dd, J=4.78, 1.84 Hz, 1 H) 11.61 (s, 1 H).
Name
product
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[C:8]([OH:15])=[C:7](C(OCC)=O)[C:6]1=[O:21])[CH2:2][CH2:3][CH3:4].Cl>[OH-].[Na+]>[CH2:1]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[C:8]([OH:15])=[CH:7][C:6]1=[O:21])[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
product
Quantity
3.24 g
Type
reactant
Smiles
C(CCC)N1C(C(=C(C2=CC=CN=C12)O)C(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C=C(C2=CC=CN=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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